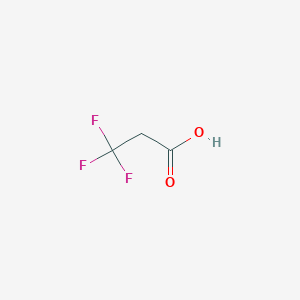

3,3,3-Trifluoropropionic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3,3,3-trifluoropropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3F3O2/c4-3(5,6)1-2(7)8/h1H2,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSNKQSPJFRQSEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70380740 | |

| Record name | 3,3,3-Trifluoropropionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70380740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2516-99-6 | |

| Record name | 3,3,3-Trifluoropropionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70380740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3,3-Trifluoropropionic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3,3,3-Trifluoropropionic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the primary synthetic pathways for 3,3,3-trifluoropropionic acid, a crucial building block in the development of pharmaceuticals and agrochemicals. The inclusion of a trifluoromethyl group can significantly enhance the metabolic stability and bioavailability of drug candidates. This document outlines key methodologies, presents quantitative data for comparison, and provides detailed experimental protocols for the synthesis of this important fluorinated carboxylic acid.

Core Synthesis Pathways

Three primary routes for the synthesis of this compound are discussed:

-

Oxidation of 3,3,3-Trifluoropropionaldehyde: This is a common and direct method for producing the target acid.

-

Hydrolysis of 3,3,3-Trifluoropropionyl Fluoride: This pathway involves a multi-step synthesis starting from more basic feedstocks.

-

Hydrolysis of Methyl 3,3,3-Trifluoropropionate: A standard ester hydrolysis route to the carboxylic acid.

Quantitative Data Summary

The following table summarizes the key quantitative data associated with the described synthesis pathways, allowing for a direct comparison of their efficiencies.

| Synthesis Pathway | Starting Material | Key Reagents | Reaction Time | Temperature | Yield (%) | Reference |

| Oxidation | 3,3,3-Trifluoropropionaldehyde | Hydrogen Peroxide, Catalyst | 5 - 10 hours | 60 - 100 °C | up to 85% | [1] |

| Hydrolysis of Acyl Fluoride | 2-Chloro-1-difluoroethylene | CO, HF, H₂O | - | 0 - 120 °C | > 50% (overall) | [2] |

| Hydrolysis of Methyl Ester | Methyl 3,3,3-trifluoropropionate | NaOH, HCl | - | Reflux | High (Typical) | General Knowledge |

Synthesis Pathway Diagrams

The following diagrams, generated using the DOT language, illustrate the logical flow of each synthesis pathway.

References

An In-depth Technical Guide to the Physicochemical Properties of 3,3,3-Trifluoropropionic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,3,3-Trifluoropropionic acid (TFPA), a fluorinated carboxylic acid, is a versatile building block in organic synthesis, with significant applications in the pharmaceutical and agrochemical industries.[1] Its unique properties, imparted by the trifluoromethyl group, make it a valuable component in the development of new chemical entities. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and visual representations of key chemical workflows.

Core Physicochemical Properties

The fundamental physicochemical characteristics of this compound are summarized in the tables below, providing a consolidated reference for laboratory and development work.

Table 1: General and Physical Properties

| Property | Value |

| CAS Number | 2516-99-6[1] |

| Molecular Formula | C₃H₃F₃O₂[1] |

| Molecular Weight | 128.05 g/mol [1] |

| Appearance | Clear, colorless liquid[1] |

| Density | 1.45 g/mL at 25 °C[1] |

| Refractive Index (n20/D) | 1.333[1] |

Table 2: Thermal and Acid-Base Properties

| Property | Value |

| Melting Point | 9.7 °C[1] |

| Boiling Point | 145 °C at 746 mmHg[1] |

| pKa | 3.06 at 25 °C[1] |

| Solubility | Highly soluble in water and various organic solvents.[1] |

Experimental Protocols

Detailed methodologies for the determination of key physicochemical properties of this compound are provided below. These protocols are based on standard laboratory practices and can be adapted for specific equipment and regulatory requirements.

Determination of Melting Point

Principle: The melting point is determined by heating a small, packed sample in a capillary tube and observing the temperature range over which the substance transitions from a solid to a liquid.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Mortar and pestle

-

Spatula

Procedure:

-

Ensure the this compound sample is solidified by cooling it below its melting point (9.7 °C).

-

Grind a small amount of the solidified acid into a fine powder using a mortar and pestle.

-

Pack the dry powder into a capillary tube by tapping the sealed end on a hard surface to a height of 2-3 mm.

-

Place the capillary tube into the heating block of the melting point apparatus.

-

Set the apparatus to heat at a rate of 1-2 °C per minute as the temperature approaches the expected melting point.

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

-

Record the temperature at which the last solid crystal melts (the end of the melting range).

-

The melting point is reported as this range. For a pure substance, this range should be narrow.

Determination of Boiling Point

Principle: The boiling point is the temperature at which the vapor pressure of the liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor.

Apparatus:

-

Distillation apparatus (including a round-bottom flask, condenser, and collection flask)

-

Heating mantle

-

Thermometer and adapter

-

Boiling chips

-

Barometer

Procedure:

-

Place a small volume (e.g., 10 mL) of this compound and a few boiling chips into the round-bottom flask.

-

Assemble the distillation apparatus, ensuring the thermometer bulb is positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor.

-

Begin heating the flask gently with the heating mantle.

-

Observe the temperature as the liquid begins to boil and the vapor condenses on the thermometer bulb.

-

The boiling point is the stable temperature at which the liquid is actively boiling and condensing.

-

Record the atmospheric pressure from the barometer. The observed boiling point of 145 °C is at 746 mmHg.[1] Corrections may be necessary if the atmospheric pressure deviates significantly from this value.

Determination of pKa by Potentiometric Titration

Principle: The pKa is determined by titrating a solution of the weak acid (this compound) with a strong base (e.g., NaOH) and monitoring the pH change. The pKa is the pH at which half of the acid has been neutralized.[2]

Apparatus:

-

pH meter with a calibrated electrode

-

Buret

-

Beaker

-

Magnetic stirrer and stir bar

-

Standardized solution of sodium hydroxide (B78521) (e.g., 0.1 M)

-

Volumetric flasks and pipettes

Procedure:

-

Prepare a dilute aqueous solution of this compound of a known concentration (e.g., 0.01 M).

-

Calibrate the pH meter using standard buffer solutions.

-

Place a known volume (e.g., 50 mL) of the acid solution into a beaker with a magnetic stir bar.

-

Immerse the pH electrode in the solution and begin stirring.

-

Record the initial pH of the solution.

-

Add the standardized NaOH solution from the buret in small, precise increments (e.g., 0.5 mL).

-

After each addition, allow the pH to stabilize and record the pH and the total volume of NaOH added.

-

Continue the titration past the equivalence point (the point of the most rapid pH change).

-

Plot a titration curve of pH versus the volume of NaOH added.

-

Determine the equivalence point. The volume of NaOH at the half-equivalence point corresponds to the point where half of the acid has been neutralized.

-

The pH at the half-equivalence point is equal to the pKa of the acid.

Chemical Synthesis and Analysis Workflows

Synthesis of this compound

One common method for the synthesis of this compound involves the oxidation of 3,3,3-trifluoropropanal (B1220928).[3] A detailed experimental protocol based on this approach is provided below.

Principle: 3,3,3-Trifluoropropanal is oxidized to the corresponding carboxylic acid using an oxidizing agent such as hydrogen peroxide in the presence of a catalyst.[4]

Materials:

-

3,3,3-Trifluoropropanal

-

Hydrogen peroxide (e.g., 30% solution)

-

Catalyst (e.g., sodium molybdate (B1676688) or sulfuric acid)[3][4]

-

Reaction vessel with stirring and temperature control

-

Extraction and distillation equipment

Procedure:

-

In a reaction vessel, combine the catalyst and hydrogen peroxide.[4]

-

Heat the mixture to a specified temperature (e.g., 60-100 °C) with stirring.[4]

-

Slowly add 3,3,3-trifluoropropanal to the reaction mixture. The molar ratio of hydrogen peroxide to the aldehyde is typically between 1.1:1 and 2.5:1.[4]

-

Maintain the reaction at the set temperature for a period of 5-10 hours.[4]

-

After the reaction is complete, cool the mixture.

-

The product, this compound, can be isolated and purified by methods such as extraction followed by distillation.

A logical workflow for a multi-step synthesis process starting from 1-halogeno-3,3,3-trifluoropropene is depicted in the diagram below.[5]

Caption: Multi-step synthesis of this compound.

Analytical Workflow for Purity Determination by GC-MS

Principle: Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for separating, identifying, and quantifying volatile and semi-volatile compounds in a sample.

An experimental workflow for determining the purity of a this compound sample is outlined below.

Caption: GC-MS workflow for purity analysis of this compound.

References

- 1. Synthesis routes of 3,3,3-Trifluoro-2,2-dimethylpropanoic acid [benchchem.com]

- 2. creative-bioarray.com [creative-bioarray.com]

- 3. nbinno.com [nbinno.com]

- 4. CN101973867A - Method for preparing this compound - Google Patents [patents.google.com]

- 5. US7880033B2 - Process for producing this compound - Google Patents [patents.google.com]

An In-depth Technical Guide to the Molecular Structure of 3,3,3-Trifluoropropionic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure of 3,3,3-trifluoropropionic acid, a key building block in pharmaceutical and materials science. This document details its structural parameters, spectroscopic signature, and conformational analysis, supported by experimental data and computational studies. Furthermore, a detailed experimental protocol for its synthesis is provided, catering to the needs of researchers and drug development professionals.

Introduction

This compound (TFPA), with the chemical formula C₃H₃F₃O₂, is a halogenated carboxylic acid that has garnered significant interest in various scientific fields.[1][2] Its unique physicochemical properties, imparted by the strongly electron-withdrawing trifluoromethyl group, make it a valuable synthon in the development of novel pharmaceuticals, agrochemicals, and advanced materials.[3] Understanding the precise molecular structure of TFPA is paramount for predicting its reactivity, designing new molecules with desired properties, and optimizing synthetic methodologies. This guide presents a detailed analysis of its molecular geometry, spectroscopic characteristics, and a robust synthesis protocol.

Molecular Structure and Geometry

The molecular structure of this compound has been elucidated through a combination of microwave spectroscopy and ab initio calculations.[1] These studies have revealed that the molecule predominantly exists in a trans conformation, characterized by a planar arrangement of its heavy atoms (C, O, F).[1]

Conformational Analysis

Computational studies indicate that the trans conformer of this compound is the most stable form.[1] The planarity of the heavy-atom skeleton in this conformer is a key structural feature.

Bond Lengths, Bond Angles, and Dihedral Angles

The geometric parameters of the trans conformer of this compound have been determined with high precision. The following table summarizes the key bond lengths, bond angles, and dihedral angles.

| Parameter | Atom 1 | Atom 2 | Atom 3 | Atom 4 | Value |

| Bond Length (Å) | |||||

| r(C=O) | O1 | C1 | Value TBD | ||

| r(C-O) | C1 | O2 | Value TBD | ||

| r(O-H) | O2 | H1 | Value TBD | ||

| r(C-C) | C1 | C2 | Value TBD | ||

| r(C-C) | C2 | C3 | Value TBD | ||

| r(C-H) | C2 | H2 | Value TBD | ||

| r(C-H) | C2 | H3 | Value TBD | ||

| r(C-F) | C3 | F1 | Value TBD | ||

| r(C-F) | C3 | F2 | Value TBD | ||

| r(C-F) | C3 | F3 | Value TBD | ||

| Bond Angle (°) | |||||

| ∠(O=C-O) | O1 | C1 | O2 | Value TBD | |

| ∠(O=C-C) | O1 | C1 | C2 | Value TBD | |

| ∠(O-C-C) | O2 | C1 | C2 | Value TBD | |

| ∠(C-O-H) | C1 | O2 | H1 | Value TBD | |

| ∠(C-C-C) | C1 | C2 | C3 | Value TBD | |

| ∠(H-C-H) | H2 | C2 | H3 | Value TBD | |

| ∠(F-C-F) | F1 | C3 | F2 | Value TBD | |

| Dihedral Angle (°) | |||||

| τ(O=C-C-C) | O1 | C1 | C2 | C3 | Value TBD |

| τ(C-C-C-F) | C1 | C2 | C3 | F1 | Value TBD |

| Bond length and angle data are awaiting retrieval from dedicated chemical databases or supplementary materials of cited literature. |

Spectroscopic Data

The structural features of this compound are further confirmed by various spectroscopic techniques.

Microwave Spectroscopy

Microwave spectroscopy has been instrumental in determining the rotational constants and confirming the planar structure of the heavy-atom backbone of the trans conformer.[1]

| Rotational Constant | Value (MHz) |

| A | 3965.05187(53)[1] |

| B | 1343.14600(28)[1] |

| C | 1228.90710(29)[1] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR spectra of this compound provide detailed information about the chemical environment of its constituent atoms.

| Nucleus | Chemical Shift (δ/ppm) | Multiplicity | Coupling Constant (J/Hz) | Assignment |

| ¹H | 3.24 | m | -CH₂- | |

| ¹H | (s) | s | -COOH | |

| ¹³C | 168.38 | C1 (C=O) | ||

| ¹³C | 123.57 | C3 (CF₃) | ||

| ¹³C | 38.19 | C2 (-CH₂-) | ||

| ¹⁹F | Value TBD | -CF₃ |

¹H and ¹³C NMR data are from a patent description and were recorded in CDCl₃ and D₂O respectively.[4] The multiplicity of the -CH₂- protons is described as a multiplet. The carboxylic proton is described as a singlet.

Infrared (IR) Spectroscopy

The IR spectrum of this compound displays characteristic absorption bands corresponding to its functional groups.

| Wavenumber (cm⁻¹) | Assignment |

| 3094 | O-H stretch (carboxylic acid)[4] |

| 1737 | C=O stretch (carboxylic acid)[4] |

| 1433 | -CH₂- scissoring[4] |

| 1273 | C-O stretch / O-H bend[4] |

| 1238 | C-F stretch[4] |

| 1125 | C-F stretch[4] |

Mass Spectrometry (MS)

Mass spectrometry data confirms the molecular weight of the compound.

| m/z | Assignment |

| 128 | [M]⁺[4] |

| 64 | [M-CF₃-OH]⁺? (Fragment)[4] |

Experimental Protocols

Synthesis of this compound via Oxidation of 3,3,3-Trifluoropropanal (B1220928)

This protocol is adapted from a patented procedure and describes the synthesis of this compound by the oxidation of 3,3,3-trifluoropropanal using hydrogen peroxide as the oxidizing agent.[4]

Materials:

-

3,3,3-Trifluoropropanal

-

Hydrogen Peroxide (27% - 70% aqueous solution)

-

Catalyst (e.g., sulfuric acid, hydrochloric acid, phosphoric acid, or a solid acid catalyst like mesoporous sulfonic acid)

-

Diethyl ether

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate

Equipment:

-

Reaction flask equipped with a stirrer, dropping funnel, and condenser

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

To a reaction flask, add the catalyst and the hydrogen peroxide solution. The mole ratio of hydrogen peroxide to 3,3,3-trifluoropropanal should be between 1.1:1 and 2.5:1. The amount of catalyst should be 2% - 10% of the mass of the 3,3,3-trifluoropropanal.

-

While stirring, heat the mixture to a temperature between 60 °C and 100 °C.

-

Slowly add 3,3,3-trifluoropropanal to the reaction mixture via the dropping funnel.

-

Maintain the reaction temperature between 60 °C and 100 °C and continue stirring for 5 to 10 hours.

-

After the reaction is complete, cool the mixture to room temperature.

-

If a solid catalyst was used, remove it by filtration.

-

Transfer the reaction mixture to a separatory funnel and extract the product with diethyl ether (3 x volume of the aqueous phase).

-

Combine the organic extracts and dry over anhydrous magnesium sulfate or sodium sulfate.

-

Filter to remove the drying agent.

-

Remove the diethyl ether using a rotary evaporator.

-

Purify the crude product by vacuum distillation to obtain pure this compound. The patent specifies collecting the fraction at 70-75 °C under 6 kPa.[4]

Workflow Diagram:

Caption: Workflow for the synthesis of this compound.

Conclusion

This technical guide has provided a detailed examination of the molecular structure of this compound, a compound of significant interest in chemical synthesis and drug development. The combination of microwave spectroscopy and computational chemistry has established a clear picture of its preferred trans conformation and planar heavy-atom skeleton. The comprehensive spectroscopic data presented herein serves as a valuable reference for characterization. Furthermore, the detailed synthesis protocol offers a practical guide for its preparation in a laboratory setting. This integrated structural and synthetic information is intended to empower researchers and scientists in their endeavors to utilize this compound for the creation of novel and functional molecules.

References

Navigating the Solubility Landscape of 3,3,3-Trifluoropropionic Acid in Organic Solvents: A Technical Guide

For Immediate Release

This technical guide offers a comprehensive overview of the solubility of 3,3,3-Trifluoropropionic acid in organic solvents, addressing the needs of researchers, scientists, and professionals in drug development. Due to a notable absence of specific quantitative solubility data in publicly accessible literature, this document provides a framework for understanding its expected solubility behavior and outlines detailed experimental protocols for its determination.

Introduction

This compound (TFPA), a fluorinated carboxylic acid, is a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its unique physicochemical properties, imparted by the trifluoromethyl group, influence its reactivity, stability, and, critically, its solubility. A thorough understanding of TFPA's solubility in various organic solvents is paramount for its effective use in reaction chemistry, purification processes, and formulation development.

Solubility Profile of this compound

This compound is a polar molecule capable of forming hydrogen bonds. This characteristic governs its solubility, making it readily soluble in polar solvents, including water. While qualitative statements about its solubility in "many organic solvents" are common, specific quantitative data remains largely unpublished. The following table summarizes the available qualitative information.

| Solvent Class | Representative Solvents | Expected Solubility | Rationale |

| Polar Protic | Methanol, Ethanol, Isopropanol | High / Miscible | Capable of hydrogen bonding with the carboxylic acid group of TFPA. |

| Polar Aprotic | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO), Tetrahydrofuran (THF) | High / Miscible | Possess dipole moments that can interact with the polar nature of TFPA. |

| Halogenated | Dichloromethane, Chloroform | Moderate to High | Can act as weak hydrogen bond acceptors and have some polarity. |

| Esters | Ethyl acetate | Moderate | Possesses some polarity but is less polar than alcohols or aprotic polar solvents. |

| Aromatic | Toluene, Benzene | Low | Primarily nonpolar, with limited ability to interact with the polar carboxylic acid group. |

| Aliphatic | Hexane, Heptane | Very Low / Immiscible | Nonpolar nature results in poor interaction with the polar TFPA molecule. |

Note: The information in this table is based on general principles of "like dissolves like" and qualitative statements found in chemical literature. Experimental verification is necessary for precise solubility determination.

Experimental Protocols for Solubility Determination

To address the gap in quantitative data, the following detailed methodologies are provided for researchers to determine the solubility of this compound in organic solvents of interest.

Gravimetric Method (for Solid Solutes, adapted for a Liquid Solute)

This method is a fundamental technique for determining the equilibrium solubility of a solute in a solvent.

Materials:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Thermostatically controlled shaker or water bath

-

Analytical balance (readable to at least 0.1 mg)

-

Glass vials with screw caps

-

Calibrated pipettes

-

Drying oven

Procedure:

-

Sample Preparation: Add an excess amount of this compound to a series of glass vials.

-

Solvent Addition: Accurately pipette a known volume (e.g., 5.00 mL) of the desired organic solvent into each vial.

-

Equilibration: Tightly cap the vials and place them in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C). Allow the mixtures to equilibrate for a sufficient period (typically 24-48 hours) to ensure saturation. Constant agitation is crucial.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for at least 4 hours to allow for the separation of the undissolved TFPA.

-

Sample Withdrawal: Carefully withdraw a known volume (e.g., 1.00 mL) of the clear, saturated supernatant without disturbing the undissolved layer.

-

Solvent Evaporation: Transfer the withdrawn aliquot to a pre-weighed, dry vial. Evaporate the solvent under a gentle stream of inert gas (e.g., nitrogen) or in a vacuum oven at a temperature that will not cause the TFPA to volatilize significantly.

-

Mass Determination: Once the solvent is completely evaporated, re-weigh the vial containing the TFPA residue.

-

Calculation: The solubility can be calculated using the following formula:

Solubility ( g/100 mL) = (Mass of residue (g) / Volume of aliquot (mL)) * 100

Spectroscopic Method (UV-Vis or other appropriate method)

This method is suitable if TFPA has a chromophore or can be derivatized to be chromophoric.

Materials:

-

Spectrophotometer (e.g., UV-Vis)

-

Quartz or glass cuvettes

-

Standard laboratory glassware

Procedure:

-

Calibration Curve: Prepare a series of standard solutions of TFPA in the chosen solvent with known concentrations. Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax). Plot a calibration curve of absorbance versus concentration.

-

Saturated Solution Preparation: Prepare a saturated solution of TFPA in the solvent as described in the gravimetric method (Steps 1-4).

-

Dilution: Withdraw a small, accurately measured aliquot of the clear supernatant and dilute it with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

-

Absorbance Measurement: Measure the absorbance of the diluted sample.

-

Calculation: Use the equation of the line from the calibration curve to determine the concentration of the diluted sample. Account for the dilution factor to calculate the concentration of the original saturated solution, which represents the solubility.

Logical Workflow for Solvent Selection

The following diagram illustrates a logical workflow for selecting an appropriate solvent for this compound based on application requirements and solubility.

Caption: A logical workflow for the selection of an optimal organic solvent for this compound.

Experimental Workflow for Solubility Determination

The following diagram outlines the key steps in the experimental determination of the solubility of this compound.

Caption: A streamlined experimental workflow for determining the solubility of this compound.

Conclusion

While the existing literature confirms the qualitative solubility of this compound in polar organic solvents, a significant gap exists in the availability of precise, quantitative data. This guide provides the necessary theoretical framework and detailed experimental protocols to empower researchers to determine these crucial parameters. The provided workflows for solvent selection and experimental determination offer a systematic approach to handling this important fluorinated building block, facilitating its effective application in research and development.

An In-depth Technical Guide to the Acidity and pKa of 3,3,3-Trifluoropropionic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the acidity and pKa value of 3,3,3-trifluoropropionic acid. It delves into the structural basis for its acidity, offers a comparative analysis with related carboxylic acids, and presents a detailed experimental protocol for pKa determination.

Understanding the Acidity of this compound

This compound (TFPA) is a fluorinated carboxylic acid with the chemical formula CF₃CH₂COOH.[1] Its chemical properties are significantly influenced by the presence of the three fluorine atoms. The acidity of a carboxylic acid is determined by the stability of its conjugate base, the carboxylate anion, formed upon deprotonation.

The defining feature of TFPA's acidity is the strong electron-withdrawing inductive effect of the trifluoromethyl (-CF₃) group.[2][3] Fluorine is the most electronegative element, and the three fluorine atoms in the -CF₃ group pull electron density away from the rest of the molecule, including the carboxylic acid group.[4] This inductive effect stabilizes the resulting trifluoropropionate anion by dispersing the negative charge, making the corresponding acid stronger.[3][5] The more stable the conjugate base, the more readily the acid will donate a proton, resulting in a lower pKa value and higher acidity.[2]

Quantitative Analysis of Acidity: pKa Value

The pKa is the negative logarithm of the acid dissociation constant (Ka) and provides a quantitative measure of the strength of an acid in solution. A lower pKa value indicates a stronger acid. The experimentally determined pKa of this compound is 3.06 at 25°C.[6]

Comparative Acidity of Carboxylic Acids

To fully appreciate the impact of the trifluoromethyl group on acidity, it is useful to compare the pKa of TFPA with that of related carboxylic acids.

| Compound | Chemical Formula | pKa Value |

| Trifluoroacetic acid | CF₃COOH | 0.23 - 0.52 |

| This compound | CF₃CH₂COOH | 3.06 [6] |

| Acetic acid | CH₃COOH | 4.76 |

| Propionic acid | CH₃CH₂COOH | 4.87 |

As the table illustrates, the presence and proximity of the electron-withdrawing fluorine atoms have a profound effect on acidity. Trifluoroacetic acid, with the -CF₃ group directly attached to the carboxyl group, is a very strong organic acid.[3] In this compound, the inductive effect is slightly attenuated by the intervening methylene (B1212753) (-CH₂-) group, resulting in a higher pKa compared to trifluoroacetic acid, but still significantly lower than its non-fluorinated analog, propionic acid. Propionic acid and acetic acid, which have electron-donating alkyl groups, are considerably weaker acids.[3]

References

Spectroscopic Profile of 3,3,3-Trifluoropropionic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 3,3,3-Trifluoropropionic acid (CAS No. 2516-99-6), a compound of interest in pharmaceutical and agrochemical research. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for data acquisition.

Spectroscopic Data Summary

The quantitative spectroscopic data for this compound are summarized in the tables below, providing a clear reference for compound identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 11.5 (approx.) | Singlet (broad) | - | -COOH |

| 3.28 | Quartet | 10.1 | -CH₂- |

¹³C NMR (Carbon-13 NMR) Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 167.9 | Singlet | - | -COOH |

| 123.7 | Quartet | 277 | -CF₃ |

| 35.5 | Quartet | 31 | -CH₂- |

¹⁹F NMR (Fluorine-19 NMR) Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| -63.8 | Triplet | 10.1 | -CF₃ |

Infrared (IR) Spectroscopy

The following table lists the significant absorption bands observed in the neat ATR-IR spectrum of this compound.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Broad | O-H stretch (Carboxylic Acid) |

| 1730 | Strong | C=O stretch (Carboxylic Acid) |

| 1430 | Medium | C-O-H bend |

| 1250 | Strong | C-F stretch |

| 1180 | Strong | C-F stretch |

| 950 | Medium | O-H bend (out-of-plane) |

| 830 | Medium | C-C stretch |

Mass Spectrometry (MS)

The mass spectrum of this compound shows a molecular ion and characteristic fragmentation patterns.

| m/z | Relative Intensity (%) | Assignment |

| 128 | 5 | [M]⁺ (Molecular Ion) |

| 83 | 100 | [M - COOH]⁺ |

| 69 | 30 | [CF₃]⁺ |

| 45 | 80 | [COOH]⁺ |

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below. These protocols are based on standard practices for the analysis of small organic molecules.

NMR Spectroscopy

Sample Preparation: A sample of this compound (approximately 10-20 mg) is dissolved in a deuterated solvent (e.g., 0.5-0.7 mL of CDCl₃ or D₂O). Tetramethylsilane (TMS) is typically used as an internal standard for ¹H and ¹³C NMR. For ¹⁹F NMR, an external standard such as CFCl₃ may be used. The solution is then transferred to a 5 mm NMR tube.

Instrumentation and Data Acquisition:

-

Spectrometer: A high-resolution NMR spectrometer (e.g., Bruker, JEOL, Varian) operating at a field strength of 300 MHz or higher for protons.

-

¹H NMR: Standard pulse sequences are used. Key parameters include a spectral width of approximately 15 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

-

¹³C NMR: Proton-decoupled spectra are typically acquired to simplify the spectrum to single peaks for each unique carbon. A wider spectral width (e.g., 0-200 ppm) is used. Due to the low natural abundance of ¹³C, a larger number of scans and a longer acquisition time are generally required.

-

¹⁹F NMR: A dedicated fluorine probe or a broadband probe tuned to the ¹⁹F frequency is used. The spectral width can be large, often spanning several hundred ppm.

Infrared (IR) Spectroscopy

Sample Preparation: For a neat analysis using Attenuated Total Reflectance (ATR), a small drop of liquid this compound is placed directly onto the ATR crystal (e.g., diamond or zinc selenide).

Instrumentation and Data Acquisition:

-

Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer (e.g., Bruker Tensor 27 FT-IR) equipped with an ATR accessory.[1]

-

Acquisition: A background spectrum of the clean, empty ATR crystal is recorded first. The sample is then applied, and the sample spectrum is collected. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ over a spectral range of 4000-400 cm⁻¹. The final spectrum is presented in terms of transmittance or absorbance.

Mass Spectrometry (MS)

Sample Preparation: The sample is typically diluted in a suitable solvent (e.g., methanol (B129727) or acetonitrile) to a concentration of approximately 1 µg/mL. For Liquid Chromatography-Mass Spectrometry (LC-MS), the sample is injected into the LC system.

Instrumentation and Data Acquisition:

-

System: A mass spectrometer coupled with a liquid chromatograph (LC-MS).

-

Ionization: Electrospray ionization (ESI) is a common technique for this type of molecule, typically in negative ion mode to deprotonate the carboxylic acid. Electron ionization (EI) may also be used, particularly with Gas Chromatography-Mass Spectrometry (GC-MS).

-

Mass Analyzer: A quadrupole, time-of-flight (TOF), or ion trap mass analyzer can be used to separate the ions based on their mass-to-charge ratio (m/z).

-

Data Acquisition: The mass spectrum is recorded over a relevant m/z range (e.g., 40-200 amu).

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for spectroscopic analysis of a chemical compound.

References

An In-depth Technical Guide to 3,3,3-Trifluoropropionic Acid: Discovery, History, and Synthetic Methodologies

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,3,3-Trifluoropropionic acid, a cornerstone of modern fluorine chemistry, has carved a significant niche as a versatile building block in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][2] Its unique physicochemical properties, imparted by the electron-withdrawing trifluoromethyl group, render it a valuable synthon for introducing fluorine into organic molecules, thereby enhancing metabolic stability, bioavailability, and binding affinity. This technical guide provides a comprehensive overview of the discovery and historical development of this compound, alongside detailed experimental protocols for its principal synthetic routes.

Discovery and Historical Context

The emergence of this compound is intrinsically linked to the broader expansion of organofluorine chemistry in the mid-20th century.[1] While a definitive singular "discovery" paper remains elusive in readily available literature, early investigations into the synthesis and reactions of fluorinated hydrocarbons laid the groundwork for its eventual synthesis.

One of the earliest comprehensive reports on a related isomer, α-trifluoromethylpropionic acid, was published in 1954 by Buxton, Stacey, and Tatlow in the Journal of the Chemical Society. Although this paper does not describe the 3,3,3-isomer, it is indicative of the intense academic interest in fluorinated carboxylic acids during this period. The synthesis of this compound likely emerged from systematic studies on the reactions of simple fluorinated building blocks that became more accessible during and after World War II.

Early synthetic approaches, often found in patent literature, explored various routes starting from readily available fluorinated precursors. These methods have since been refined and expanded upon, leading to the robust and scalable manufacturing processes employed today.

Physicochemical Properties

This compound is a colorless to pale yellow liquid at room temperature, possessing a sharp, pungent odor. The strong electron-withdrawing nature of the trifluoromethyl group significantly influences its acidity and reactivity.

| Property | Value | Reference |

| CAS Number | 2516-99-6 | [1] |

| Molecular Formula | C₃H₃F₃O₂ | [2] |

| Molecular Weight | 128.05 g/mol | [2] |

| Melting Point | 9.7 °C | [2] |

| Boiling Point | 145 °C at 746 mmHg | [2] |

| Density | 1.45 g/mL at 25 °C | [2] |

| pKa | 3.06 at 25 °C | [2] |

| Refractive Index | n20/D 1.333 | [2] |

Synthetic Methodologies

Several synthetic routes to this compound have been developed, ranging from classical methods to modern industrial processes. The choice of method often depends on the desired scale, cost of starting materials, and safety considerations.

Oxidation of 3,3,3-Trifluoropropanal (B1220928)

A prevalent industrial method for the synthesis of this compound involves the oxidation of 3,3,3-trifluoropropanal. This method is advantageous due to the relatively high yields and the use of readily available oxidizing agents.[3]

Experimental Protocol:

-

Materials: 3,3,3-trifluoropropanal, hydrogen peroxide (27-70% aqueous solution), catalyst (e.g., sulfuric acid, hydrochloric acid, or a solid acid catalyst), reaction vessel equipped with stirring and temperature control.

-

Procedure:

-

To a reaction flask, add the catalyst and the hydrogen peroxide solution.[3]

-

While stirring, heat the mixture to a temperature between 60 °C and 100 °C.[3]

-

Slowly add 3,3,3-trifluoropropanal to the reaction mixture. The molar ratio of hydrogen peroxide to the aldehyde is typically maintained between 1.1:1 and 2.5:1.[3]

-

Maintain the reaction at the specified temperature for 5 to 10 hours.[3]

-

Upon completion of the reaction, the this compound can be isolated and purified by distillation.

-

Yields for this process can reach up to 85%.[3]

Caption: Oxidation of 3,3,3-trifluoropropanal.

Hydrolysis of 3,3,3-Trifluoropropionitrile (B1590400)

The hydrolysis of 3,3,3-trifluoropropionitrile offers another viable pathway to the desired carboxylic acid. This method can be performed under either acidic or alkaline conditions.

Experimental Protocol (Alkaline Hydrolysis):

-

Materials: 3,3,3-trifluoropropionitrile, aqueous sodium hydroxide (B78521) solution (e.g., 10%), reflux condenser, round-bottom flask, hydrochloric acid (for acidification).

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, combine 3,3,3-trifluoropropionitrile with a 10% aqueous solution of sodium hydroxide.

-

Heat the mixture to reflux and maintain for a sufficient time to ensure complete hydrolysis of the nitrile.

-

Cool the reaction mixture to room temperature.

-

Carefully acidify the solution with hydrochloric acid to precipitate the this compound.

-

The product can then be isolated by extraction with a suitable organic solvent and purified by distillation.

-

Caption: Two-step hydrolysis of 3,3,3-trifluoropropionitrile.

Malonic Ester Synthesis Route

A classical approach to carboxylic acids, the malonic ester synthesis, can be adapted to produce this compound. This multi-step process involves the reaction of monoethyl malonate with sulfur tetrafluoride, followed by hydrolysis.[4]

Experimental Protocol Overview:

-

Step 1: Fluorination of Monoethyl Malonate: Monoethyl malonate is reacted with sulfur tetrafluoride (SF₄) to replace the carboxylic acid group with a trifluoromethyl group, yielding ethyl 3,3,3-trifluoropropionate. This reaction is typically carried out under pressure and requires specialized equipment for handling SF₄.

-

Step 2: Hydrolysis of Ethyl 3,3,3-Trifluoropropionate: The resulting ester is then hydrolyzed to this compound using either acidic or basic conditions, followed by acidification if necessary.

Caption: Malonic ester synthesis route to this compound.

Applications in Drug Development

The incorporation of the trifluoromethyl group can significantly enhance the pharmacological properties of a drug molecule. This compound serves as a key intermediate in the synthesis of various pharmaceuticals.[2] The CF₃ group can improve metabolic stability by blocking sites of oxidation, increase lipophilicity to enhance membrane permeability, and alter the acidity or basicity of nearby functional groups to improve binding to biological targets.

While specific, publicly available synthetic routes for many commercial drugs are proprietary, the literature suggests that this compound and its derivatives are utilized in the synthesis of complex molecules. For instance, it is a precursor for intermediates such as 2,2,2-trifluoroethyl 3,3,3-trifluoropropionate and N-trifluoropropionyl-D-mannosamine.[2]

Safety and Handling

This compound is a corrosive substance that can cause severe skin burns and eye damage. It is essential to handle this chemical with appropriate personal protective equipment, including chemical-resistant gloves, safety goggles, and a lab coat. Work should be conducted in a well-ventilated fume hood.

Conclusion

Since its origins in the mid-20th century, this compound has become an indispensable tool in the arsenal (B13267) of synthetic chemists. Its unique properties and the development of efficient synthetic methodologies have cemented its role as a critical building block in the creation of innovative pharmaceuticals and other advanced materials. As the demand for sophisticated fluorinated molecules continues to grow, the importance of this compound in research and development is set to expand further.

References

natural occurrence of 3,3,3-Trifluoropropionic acid

An In-depth Technical Guide on the Natural Occurrence of 3,3,3-Trifluoropropionic Acid

Abstract

This compound (TFPA) is a synthetic organofluorine compound with significant applications in the pharmaceutical and agrochemical industries. This technical guide addresses the current scientific understanding of its natural occurrence. A thorough review of existing literature indicates that TFPA is not known to be a product of natural biosynthesis. Its presence in the environment is likely attributable to the degradation of larger, anthropogenically produced fluorinated compounds. This guide summarizes the general scarcity of naturally occurring organofluorine compounds, contrasts TFPA with known natural examples, and provides analogous experimental protocols for the detection of per- and polyfluoroalkyl substances (PFAS) in environmental matrices.

Introduction: The Rarity of Organofluorine Compounds in Nature

Organofluorine compounds, while prevalent in synthetic chemistry, are exceedingly rare in nature.[1][2] The high redox potential required to oxidize the fluoride (B91410) ion and the high solvation energy of fluoride in aqueous environments present significant barriers to its enzymatic incorporation into organic molecules.[3] To date, only a small number of naturally occurring organofluorine compounds have been identified, with monofluoroacetic acid being the most well-documented example.[2][4] These compounds are typically found in specific plants and bacteria.[1][2]

This compound: A Product of Chemical Synthesis

This compound (CAS Number: 2516-99-6) is a colorless liquid with the chemical formula C₃H₃F₃O₂.[5][6] It is a stable compound utilized as a key building block in the synthesis of various pharmaceuticals, agrochemicals, and specialty polymers.[7][8][9] The trifluoromethyl group imparts enhanced metabolic stability and bioavailability to molecules, making it a valuable moiety in drug development.[5] Synthesis of TFPA is typically achieved through chemical processes such as the oxidation of 3,3,3-trifluoropropanal.[5] Current scientific literature does not contain evidence of a natural biosynthetic pathway for this compound.

Environmental Presence: An Anthropogenic Footprint

While not known to be produced by living organisms, trace amounts of TFPA may be present in the environment as a result of the degradation of certain larger, synthetic fluorinated compounds.[7] The lampricide 3-trifluoromethyl-4-nitrophenol (TFM), for instance, has been shown to undergo photohydrolytic degradation to produce trifluoroacetic acid (TFA), a related compound.[3] It is plausible that other trifluoromethyl-containing anthropogenic compounds could degrade into TFPA under certain environmental conditions.

Below is a conceptual diagram illustrating the potential pathway for the environmental presence of TFPA originating from anthropogenic sources.

References

- 1. researchgate.net [researchgate.net]

- 2. scispace.com [scispace.com]

- 3. collectionscanada.ca [collectionscanada.ca]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. nbinno.com [nbinno.com]

- 6. This compound | C3H3F3O2 | CID 2777972 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Page loading... [guidechem.com]

- 8. US7880033B2 - Process for producing this compound - Google Patents [patents.google.com]

- 9. chemimpex.com [chemimpex.com]

An In-Depth Technical Guide to the Toxicological Profile of 3,3,3-Trifluoropropionic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,3,3-Trifluoropropionic acid (TFPA), a halogenated carboxylic acid, serves as a valuable intermediate in the synthesis of fluorinated pharmaceuticals, agrochemicals, and specialty polymers.[1] Its chemical structure, characterized by a propionic acid backbone with three fluorine atoms on the terminal carbon, imparts unique properties such as enhanced metabolic stability and lipophilicity to the molecules it is incorporated into.[1] This technical guide provides a comprehensive overview of the current toxicological knowledge of this compound, compiled from available literature, to inform risk assessment and guide safe handling and development practices.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. It is a colorless to pale yellow liquid with a sharp, pungent odor.[1] The presence of the three highly electronegative fluorine atoms significantly influences its chemical reactivity and physical characteristics.[1]

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 2516-99-6 | [2][3] |

| Molecular Formula | C₃H₃F₃O₂ | [2][3] |

| Molecular Weight | 128.05 g/mol | [2][3] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Odor | Sharp, pungent | [1][4] |

| Melting Point | 9.7 °C | [2] |

| Boiling Point | 145 °C at 746 mmHg | [2] |

| Density | 1.45 g/mL at 25 °C | [2] |

| pKa | 3.06 at 25°C | [2] |

| Solubility | Soluble in water | [1] |

Toxicological Profile

Acute Toxicity

This compound is considered to be moderately to highly toxic upon acute exposure through oral, dermal, or inhalation routes.[1] It is classified as corrosive and can cause severe skin burns and eye damage.[5][6]

A study in young male Sprague Dawley rats indicated high acute toxicity.[7] While a specific LD50 value was not determined, the study established a No-Observed-Adverse-Effect Level (NOAEL) and observed lethality at higher doses.

Table 2: Acute Oral Toxicity of this compound in Rats

| Parameter | Value | Species | Observations | Reference(s) |

| NOAEL | 2.5 mg/kg b.w. | Sprague Dawley Rat (male) | No adverse effects observed. | [7] |

| Lethality | Observed at ≥ 5 mg/kg b.w. | Sprague Dawley Rat (male) | Death occurred within twelve hours in most animals. Clinical signs included ataxia, coma, and cramps. | [7] |

Skin and Eye Irritation

This compound is classified as a skin corrosive, Category 1B, indicating that it can cause severe skin burns and eye damage upon contact.[5]

Genotoxicity

There is currently no available data from standard genotoxicity assays such as the Ames test, in vitro chromosomal aberration test, or in vivo micronucleus test specifically for this compound.

Carcinogenicity

No conclusive evidence links this compound to carcinogenicity in humans, and it is not currently classified as a carcinogen by the International Agency for Research on Cancer (IARC) or the U.S. Environmental Protection Agency (EPA).[1] However, long-term carcinogenicity studies have not been conducted.

Reproductive and Developmental Toxicity

Specific studies on the reproductive and developmental toxicity of this compound are not available in the reviewed literature.

Toxicokinetics

Investigations into the biotransformation of this compound in vivo suggest that it is not readily metabolized and exhibits poor elimination.[7] It has been identified as a minor metabolite of some larger fluorinated compounds, such as 1,1,1,3,3-pentafluoropropane, which are metabolized by the cytochrome P-450 system.[7]

Mechanism of Toxicity

The precise mechanism of toxicity for this compound is not fully elucidated. However, a study involving a single high dose in rats suggests a possible inhibition of the organism's energy supply.[7] A notable effect observed was a decrease in blood glucose levels, which is considered to have significant consequences for its toxicity.[7] This suggests a potential interference with glucose metabolism or cellular respiration.

Ecotoxicological Profile

Information on the ecotoxicity of this compound is limited. One source indicates that it is harmful to aquatic life with long-lasting effects (Hazard Statement H412).[6] However, specific quantitative data on its toxicity to various aquatic organisms (e.g., fish, daphnia, algae) are not available in the reviewed literature.

Experimental Protocols

Detailed experimental protocols for the toxicity studies specifically conducted on this compound are not publicly available. However, the methodologies for standard toxicological assessments are well-established by organizations such as the Organisation for Economic Co-operation and Development (OECD). Below are generalized descriptions of relevant experimental protocols.

Acute Oral Toxicity (Based on OECD Guideline 423)

The acute toxic class method is a stepwise procedure using a small number of animals per step to obtain sufficient information on the acute toxicity of a substance for classification purposes. The substance is administered orally to a group of experimental animals at one of a series of fixed dose levels. The initial dose is selected based on a sighting study. The response of the animals in terms of mortality and clinical signs determines the next dose level, either higher or lower. Observations of effects and deaths are made, and animals are typically observed for 14 days.

In Vitro Skin Corrosion: Reconstructed Human Epidermis (RhE) Test (Based on OECD Guideline 431)

This in vitro test uses a three-dimensional reconstructed human epidermis model that mimics the biochemical and physiological properties of the upper layers of human skin. The test substance is applied topically to the surface of the skin tissue. The corrosive potential is determined by measuring the cell viability after specific exposure times using a cell viability assay (e.g., MTT assay). A reduction in cell viability below a certain threshold indicates that the substance is corrosive.

Bacterial Reverse Mutation Test (Ames Test) (Based on OECD Guideline 471)

This test uses several strains of amino acid-requiring bacteria (e.g., Salmonella typhimurium and Escherichia coli) to detect point mutations. The bacteria are exposed to the test substance with and without a metabolic activation system (S9 mix). If the substance is a mutagen, it will cause the bacteria to revert to a state where they can synthesize the required amino acid and thus grow on a minimal medium. The number of revertant colonies is counted to determine the mutagenic potential.

Visualizations

Proposed Mechanism of Toxicity

The following diagram illustrates a hypothetical signaling pathway for the toxic effects of this compound, based on the suggestion that it may inhibit the energy supply and cause a decrease in blood glucose. This is a proposed pathway and requires experimental validation.

Figure 1: Proposed mechanism of this compound toxicity.

General Experimental Workflow for Acute Oral Toxicity

This diagram outlines a generalized workflow for an acute oral toxicity study, based on OECD guidelines.

Figure 2: General workflow for an acute oral toxicity study.

Conclusion and Data Gaps

This compound is a corrosive chemical with moderate to high acute toxicity. Preliminary data suggests a potential for significant systemic toxicity following high-dose exposure, possibly through the disruption of cellular energy metabolism. However, a comprehensive toxicological profile is currently incomplete due to significant data gaps.

Key Data Gaps:

-

Quantitative Acute Toxicity: Definitive LD50 and LC50 values for oral, dermal, and inhalation routes are needed.

-

Genotoxicity: A battery of genotoxicity tests is required to assess its mutagenic and clastogenic potential.

-

Chronic Toxicity and Carcinogenicity: Long-term studies are necessary to evaluate the potential for chronic health effects, including carcinogenicity.

-

Reproductive and Developmental Toxicity: Studies are needed to understand its potential effects on reproduction and development.

-

Ecotoxicity: Quantitative data on its effects on various aquatic and terrestrial organisms are required for a complete environmental risk assessment.

-

Mechanism of Toxicity: Further research is needed to elucidate the specific molecular mechanisms and signaling pathways involved in its toxicity.

Addressing these data gaps is crucial for a thorough understanding of the risks associated with this compound and for ensuring its safe use in research and industrial applications.

References

- 1. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 2. nbinno.com [nbinno.com]

- 3. This compound | C3H3F3O2 | CID 2777972 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chembk.com [chembk.com]

- 5. Page loading... [guidechem.com]

- 6. This compound 98 2516-99-6 [sigmaaldrich.com]

- 7. researchgate.net [researchgate.net]

The Metabolic Inertness of 3,3,3-Trifluoropropionic Acid In Vivo: A Technical Review

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,3,3-Trifluoropropionic acid (TFPA) is a fluorinated organic acid that has been identified as a minor metabolite of the hydrofluorocarbon 1,1,1,3,3-pentafluoropropane. Despite its presence as a metabolic byproduct, in vivo investigations into the biotransformation of TFPA itself have consistently demonstrated a notable lack of metabolic activity and inefficient elimination from the body. This technical guide synthesizes the available scientific literature on the in vivo behavior of TFPA, presenting key findings on its metabolic stability, toxicological implications of high-dose exposure, and the experimental methodologies employed in these assessments. The evidence strongly suggests that TFPA is a persistent compound within biological systems, a characteristic with significant implications for toxicology and drug development.

Introduction

Fluorinated compounds are of increasing interest in the pharmaceutical and agrochemical industries due to their unique physicochemical properties, which can enhance metabolic stability and bioavailability.[1] this compound (TFPA), a simple trifluorinated carboxylic acid, serves as a case study in the metabolic recalcitrance of certain organofluorine structures. While it is a known metabolite of 1,1,1,3,3-pentafluoropropane, its own metabolic fate has been a subject of investigation, revealing a high degree of biological persistence.[2] This guide provides a comprehensive overview of the current understanding of TFPA's in vivo biotransformation, or lack thereof, drawing from key toxicological and metabolic studies.

In Vivo Biotransformation and Metabolic Fate

Direct investigations into the biotransformation of this compound have consistently concluded that the compound exhibits no significant metabolic activity in vivo.[2] Studies in rats have shown that TFPA is poorly eliminated from the body, indicating its persistence.[2] This metabolic inertness is a critical finding, as the accumulation of unmetabolized compounds can lead to unforeseen toxicological effects.

While TFPA itself is not readily metabolized, it is a known minor metabolite of 1,1,1,3,3-pentafluoropropane, with trifluoroacetic acid being the major metabolite.[2] The biotransformation of the parent compound is mediated by the cytochrome P-450 system.[2]

Lack of Identified Metabolites

A key finding from in vivo studies is the absence of detectable metabolites of TFPA. This suggests that the trifluoromethyl group and the propionic acid backbone are resistant to common metabolic pathways such as oxidation, reduction, hydrolysis, and conjugation. The strong carbon-fluorine bond is notoriously difficult for metabolic enzymes to break, contributing to the observed metabolic stability.

Quantitative Data Summary

Due to the lack of significant in vivo biotransformation of this compound, quantitative data on its metabolism is limited to its observed persistence and toxicological endpoints at high doses.

| Parameter | Observation | Species | Reference |

| Metabolic Activity | No significant metabolic activity observed | Rat | [2] |

| Elimination | Poor elimination from the body | Rat | [2] |

| Toxicological Effects | A single high dose leads to severe toxicological effects | Rat | [2] |

Experimental Protocols

In Vivo Metabolism and Elimination Studies

-

Test System: Male Sprague-Dawley rats are a commonly used model.

-

Administration: this compound is administered to the test animals, typically via oral gavage or intravenous injection.

-

Sample Collection: Urine, feces, and blood are collected at predetermined time points following administration.

-

Analytical Methods: Samples are analyzed for the parent compound and potential metabolites. Techniques such as Gas Chromatography/Mass Spectrometry (GC/MS) and ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy are employed for identification and quantification.[2]

-

Endpoint: The primary endpoints are the identification and quantification of metabolites and the determination of the elimination rate of the parent compound.

Visualizations

Logical Relationship of TFPA Metabolic Inertness

Caption: Logical flow illustrating the metabolic fate of TFPA in vivo.

Experimental Workflow for In Vivo Metabolism Study

Caption: Workflow for a typical in vivo metabolism study of TFPA.

Conclusion

The available scientific evidence strongly indicates that this compound is metabolically inert in vivo. This lack of biotransformation leads to poor elimination and persistence in the body. For researchers and professionals in drug development, the metabolic stability of the trifluoromethylpropionate moiety is a critical consideration. While this stability can be advantageous in designing long-acting pharmaceuticals, the potential for bioaccumulation and associated toxicity, especially at high doses, necessitates careful evaluation. Future research could focus on elucidating the specific mechanisms of its toxicity and exploring potential, albeit likely minor, pathways of elimination that may not have been detected in previous studies.

References

The Environmental Fate of 3,3,3-Trifluoropropionic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,3,3-Trifluoropropionic acid (TFPA), a short-chain per- and polyfluoroalkyl substance (PFAS), is gaining attention in the scientific community due to its use as a building block in the synthesis of pharmaceuticals and agrochemicals. The trifluoromethyl group can enhance the metabolic stability and bioavailability of active compounds. However, the strong carbon-fluorine bond that imparts these desirable properties also raises concerns about the environmental persistence of TFPA and its potential impact on ecosystems. This technical guide provides an in-depth analysis of the current understanding of the environmental fate of TFPA, focusing on its biodegradation, potential for photodegradation and hydrolysis, and bioaccumulation.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for understanding its behavior and transport in the environment.

| Property | Value | Reference |

| CAS Number | 2516-99-6 | [1] |

| Molecular Formula | C₃H₃F₃O₂ | [1] |

| Molecular Weight | 128.05 g/mol | [1] |

| Boiling Point | 145 °C at 746 mmHg | [1] |

| Melting Point | 9.7 °C | [1] |

| Density | 1.45 g/mL at 25 °C | [1] |

| pKa | 3.06 at 25 °C | [1] |

| Water Solubility | Highly soluble | [1] |

Environmental Fate Processes

The environmental fate of a chemical is determined by its susceptibility to various degradation and transport processes. For TFPA, the key processes of interest are biodegradation, photodegradation, hydrolysis, and bioaccumulation.

Biodegradation

Recent research has demonstrated that this compound is biodegradable under aerobic conditions by activated sludge communities. A key study by Che et al. (2021) showed a high degree of defluorination, indicating the breakdown of the persistent C-F bonds.

Quantitative Biodegradation Data

| Parameter | Value | Conditions | Reference |

| Defluorination Degree | 84% ± 10% | Aerobic activated sludge communities | [2] |

Experimental Protocol: Aerobic Biodegradation of this compound

The following protocol is based on the methodology described by Che et al. (2021) for assessing the aerobic biodegradation of TFPA by activated sludge communities.

-

Inoculum: Activated sludge was collected from a municipal wastewater treatment plant.

-

Microcosm Setup:

-

Batch reactors were set up containing the activated sludge community.

-

This compound was added as the substrate at a specific initial concentration.

-

The reactors were incubated under aerobic conditions.

-

Heat-inactivated controls were used to account for abiotic losses.

-

-

Analytical Methods:

-

The concentrations of TFPA and fluoride (B91410) ions were monitored over time.

-

Ultrahigh-performance liquid chromatography coupled to a high-resolution quadrupole orbitrap mass spectrometer (UHPLC-HRMS/MS) was used for the analysis of TFPA.

-

An ion-selective electrode was used for the measurement of fluoride ions.

-

-

Data Analysis: The degree of defluorination was calculated based on the molar ratio of fluoride released to the initial molar concentration of TFPA.[2]

Proposed Biodegradation Pathway

Che et al. (2021) proposed a biodegradation pathway for TFPA that involves an initial β-oxidation-like process followed by HF elimination.

Photodegradation

Direct experimental data on the photodegradation of this compound in the environment is not currently available in the peer-reviewed literature. As a short-chain PFAS, it is expected to be resistant to direct photolysis due to the strength of the C-F bonds.

Experimental Protocol: Representative Photodegradation Study (OECD 316)

In the absence of a specific study for TFPA, a standard protocol for determining the direct phototransformation of chemicals in water, such as OECD Guideline 316, would be appropriate.

-

Test System: A solution of the test substance in purified water is irradiated with well-defined and reproducible light sources.

-

Light Source: A polychromatic light source (e.g., xenon arc lamp) that simulates natural sunlight is typically used.

-

Experimental Conditions: The experiment is conducted at a constant temperature. The concentration of the test substance is monitored over time.

-

Quantum Yield Determination: The quantum yield is calculated, which represents the efficiency of the photochemical reaction. This value can then be used in models to estimate the environmental photodegradation rate.

Hydrolysis

Specific experimental data on the hydrolysis of this compound under different pH conditions are not available. Due to the stability of the C-F and C-C bonds, significant hydrolysis of TFPA under environmentally relevant pH conditions (pH 4-9) is not expected.

Experimental Protocol: Representative Hydrolysis Study (OECD 111)

A standard guideline for assessing the abiotic hydrolysis of chemicals is the OECD Guideline 111.

-

Test System: Sterile aqueous buffer solutions at different pH values (typically pH 4, 7, and 9) are treated with the test substance.

-

Experimental Conditions: The solutions are incubated in the dark at a constant temperature.

-

Analysis: The concentration of the test substance is measured at various time intervals to determine the rate of hydrolysis.

-

Data Analysis: The hydrolysis rate constant and the half-life of the substance at each pH are calculated.

Bioaccumulation

There is no direct experimental data on the bioconcentration factor (BCF) or bioaccumulation factor (BAF) for this compound in aquatic organisms. However, as a short-chain PFAS, it is generally expected to have a low potential for bioaccumulation compared to its long-chain counterparts. This is due to its higher water solubility and lower lipophilicity.

Quantitative Bioaccumulation Data (Predicted)

In the absence of experimental data, Quantitative Structure-Activity Relationship (QSAR) models can be used to estimate the bioaccumulation potential. The US EPA's EPI Suite™ is a widely used tool for this purpose.

| Parameter | Predicted Value | Model |

| Log BCF | 0.5 | EPI Suite™ BCFBAF v3.01 |

| BCF | 3.16 L/kg | EPI Suite™ BCFBAF v3.01 |

Note: These are estimated values and should be used for screening-level assessment. Experimental verification is recommended.

Experimental Protocol: Representative Bioaccumulation Study (OECD 305)

The OECD Guideline 305 is the standard method for determining the bioconcentration of chemicals in fish.

-

Test Organism: A suitable fish species, such as rainbow trout (Oncorhynchus mykiss) or zebrafish (Danio rerio), is used.

-

Exposure: Fish are exposed to a constant, low concentration of the test substance in water for a defined uptake phase.

-

Depuration: Following the uptake phase, the fish are transferred to clean water for a depuration phase.

-

Analysis: The concentration of the test substance in the fish tissue and in the water is measured at regular intervals during both phases.

-

Data Analysis: The bioconcentration factor (BCF) is calculated as the ratio of the concentration of the chemical in the fish to the concentration in the water at steady-state.

Summary and Conclusion

The environmental fate of this compound is characterized by its likely persistence, a common trait among per- and polyfluoroalkyl substances. However, recent scientific evidence demonstrates that it is not entirely recalcitrant. Key findings on its environmental fate are summarized below:

-

Biodegradation: TFPA is biodegradable under aerobic conditions by microbial communities found in activated sludge, with a significant degree of defluorination observed. The proposed pathway involves a β-oxidation-like mechanism.

-

Photodegradation and Hydrolysis: While specific experimental data are lacking, the chemical structure of TFPA suggests that it is likely to be resistant to direct photodegradation and hydrolysis under typical environmental conditions.

-

Bioaccumulation: Predictive models suggest a low potential for bioaccumulation in aquatic organisms, which is consistent with the properties of other short-chain PFAS.

For drug development professionals and researchers, this information is critical for conducting comprehensive environmental risk assessments of new chemical entities containing the 3,3,3-trifluoropropionyl moiety. While the observed biodegradation is a positive finding, the overall persistence of short-chain PFAS in the environment warrants careful consideration. Further research is needed to fully elucidate the rates and pathways of TFPA degradation under various environmental conditions and to obtain experimental data on its bioaccumulation potential.

Experimental Workflows

The logical flow for assessing the environmental fate of a chemical like this compound typically follows a tiered approach, starting with screening-level assessments and progressing to more definitive studies.

References

Methodological & Application

The Strategic Role of 3,3,3-Trifluoropropionic Acid in Modern Pharmaceutical Synthesis

Introduction

In the landscape of modern drug discovery and development, the incorporation of fluorine atoms into molecular scaffolds has become a cornerstone strategy for enhancing the efficacy and pharmacokinetic profiles of therapeutic agents. Among the various fluorinated building blocks, 3,3,3-Trifluoropropionic acid (TFPA) has emerged as a versatile and highly valuable reagent. Its trifluoromethyl (CF3) group imparts a unique combination of properties, including increased metabolic stability, enhanced lipophilicity, and improved binding affinity, making it a critical component in the synthesis of a new generation of pharmaceuticals.[1][2] This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of key pharmaceutical intermediates.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of this compound is essential for its effective application in synthesis.

| Property | Value | Reference |

| CAS Number | 2516-99-6 | [3] |

| Molecular Formula | C₃H₃F₃O₂ | [3] |

| Molecular Weight | 128.05 g/mol | [3] |

| Appearance | Colorless liquid | |

| Boiling Point | 145 °C at 746 mmHg | |

| Melting Point | 9.7 °C | |

| Density | 1.45 g/mL at 25 °C | |

| Refractive Index | n20/D 1.333 |

Core Applications in Pharmaceutical Synthesis

This compound serves as a pivotal building block for introducing the trifluoromethyl group into drug candidates, a strategy employed to enhance their therapeutic properties. The strong carbon-fluorine bonds in the CF3 group are resistant to enzymatic cleavage, which can significantly increase the metabolic stability and in vivo half-life of a drug.[4] Furthermore, the high lipophilicity of the trifluoromethyl group can improve a drug's ability to cross cellular membranes, leading to better bioavailability.[1]

Key applications include the synthesis of:

-

N-trifluoropropionyl-D-mannosamine: An intermediate for the development of sialic acid-based therapeutics.

-

2,2,2-trifluoroethyl 3,3,3-trifluoropropionate: A versatile fluorinated building block.

-

Intermediates for API synthesis: As demonstrated in the synthesis of a key precursor for the calcimimetic drug, Cinacalcet.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of key pharmaceutical intermediates using this compound and its derivatives.

Protocol 1: Synthesis of N-trifluoropropionyl-D-mannosamine

This protocol details the N-acylation of D-mannosamine using this compound activated with 1-hydroxybenzotriazole (B26582) (HOBt) and N,N'-dicyclohexylcarbodiimide (DCC).

Materials:

-

D-mannosamine hydrochloride

-

This compound

-

1-Hydroxybenzotriazole (HOBt)

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

Dimethylformamide (DMF)

-

Silica (B1680970) Gel for column chromatography

-

Biogel P2 column

-

Methanol (MeOH)

-

Dichloromethane (B109758) (CH₂Cl₂)

-

Ethanol (B145695) (EtOH)

-

Ethyl acetate (B1210297) (EtOAc)

Procedure:

-

To a solution of 1-hydroxybenzotriazole (297 mg) and N,N'-dicyclohexylcarbodiimide (454 mg) in 5 mL of DMF, add 194 µL of this compound (2.2 mmol).

-

Stir the reaction mixture at 0°C for 1 hour and then at room temperature for an additional 3 hours.[5]

-

Add D-mannosamine hydrochloride (300 mg, 1.39 mmol) to the reaction mixture.

-

Stir the mixture overnight and then filter to remove the precipitated dicyclohexylurea.

-

The filtrate is then purified by silica gel column chromatography using a methanol/dichloromethane eluent system.

-

The resulting product is further purified by passing it through a Biogel P2 column with distilled water as the eluent.

-

The final product can be recrystallized from a mixture of ethanol and ethyl acetate to yield N-trifluoropropionyl-d-mannosamine.[5]

Expected Yield: 68–75%[5]

Protocol 2: Synthesis of 2,2,2-trifluoroethyl 3,3,3-trifluoropropionate via Steglich Esterification

This protocol describes the esterification of this compound with 2,2,2-trifluoroethanol (B45653) using DCC as a coupling agent and DMAP as a catalyst. This method is suitable for acid-sensitive substrates.[5][6]

Materials:

-

This compound

-

2,2,2-Trifluoroethanol

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-